molecular formula C11H9BrO3 B8493591 6-(2-Bromoacetyl)isochroman-1-one

6-(2-Bromoacetyl)isochroman-1-one

Cat. No.: B8493591
M. Wt: 269.09 g/mol
InChI Key: UEQNXZFPJUIRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Bromoacetyl)isochroman-1-one (CAS 1426073-02-0) is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It belongs to the isochroman family of heterocyclic compounds, which are well-recognized scaffolds in drug discovery due to their diverse therapeutic potential . The compound features a reactive 2-bromoacetyl group, making it a valuable electrophilic building block for researchers in medicinal chemistry. It is designed for the synthesis of more complex molecules and is not for diagnostic or therapeutic applications. The isochroman core is associated with a broad spectrum of biological activities, as documented in scientific literature. Research into isochroman derivatives has identified compounds with potent effects in areas including central nervous system (CNS) disorders, inflammation, cancer, and microbial infections . Furthermore, recent studies highlight that novel isochroman analogs can function as selective agonists for nuclear receptors like the retinoid-X-receptor (RXR), which is a promising target for conditions such as cutaneous T-cell lymphoma and neurodegenerative diseases . Other research explores complex bridged isochroman structures for their antibacterial properties . As a synthetic intermediate, this compound provides researchers with a key fragment for constructing targeted libraries or exploring structure-activity relationships (SAR) in these and other pharmacological areas. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

6-(2-bromoacetyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H9BrO3/c12-6-10(13)8-1-2-9-7(5-8)3-4-15-11(9)14/h1-2,5H,3-4,6H2

InChI Key

UEQNXZFPJUIRRN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoacetyl)isochroman-1-one typically involves the reaction of 3,4-dihydro-1H-isochromen-1-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and complex heterocyclic compounds .

Scientific Research Applications

6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)isochroman-1-one involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Structural and Electronic Features

Core Scaffold Comparison: The isochroman-1-one framework is shared across multiple bioactive compounds, including ochratoxin A (a mycotoxin), hydrangenol (antidiabetic), and fusarentin (insecticide) . Substituents on this scaffold dictate electronic properties and biological interactions. For example:

  • 6-(2-Bromoacetyl)isochroman-1-one : The electron-withdrawing bromoacetyl group enhances electrophilicity at the acetyl carbon, facilitating reactions with nucleophiles (e.g., thiols in enzymes).
  • 3-(4-Methoxyphenyl)isochroman-1-one : A methoxy group at the 3-position introduces electron-donating effects, stabilizing the aromatic system and promoting C-H···O interactions in crystal packing .
  • Ochratoxin A : A hydroxy group on the isochroman-1-one moiety undergoes photoinduced proton transfer, leading to a large Stokes shift in fluorescence spectra .

Key Structural Differences :

Compound Substituent(s) Electronic Effects Notable Interactions
This compound 6-Bromoacetyl Strong electron-withdrawing Electrophilic reactivity
3-(4-Methoxyphenyl)isochroman-1-one 3-Methoxyphenyl Electron-donating C-H···O crystal interactions
8-Hydroxy-3-(4-oxopentyl)isochroman-1-one 8-Hydroxy, 3-oxopentyl Acidic hydroxy, keto group Antimicrobial activity

Antimicrobial Activity :

  • 8-Hydroxy-3-(4-oxopentyl)isochroman-1-one (2-3) : Exhibits weak inhibition against E. coli and S. aureus .
  • 3R-8-Methoxy Derivatives (157–160) : Show mild antifungal activity against C. albicans .
  • This compound : While direct data is unavailable, the bromoacetyl group in related compounds (e.g., 3-(2-bromoacetyl)coumarins) confers anticancer activity via alkylation of cellular targets .

Mechanistic Insights :

  • The hydroxy group in ochratoxin A’s isochroman-1-one moiety undergoes excited-state deprotonation (pK* = 1.5), enhancing fluorescence properties .
  • Bromoacetyl groups may covalently inhibit enzymes (e.g., kinases or proteases) by alkylating active-site cysteine residues.

Physicochemical Properties

  • NMR Profiles : Isochroman-1-one derivatives exhibit distinct 1H/13C NMR signals. For example, unsubstituted isochroman-1-one shows peaks at δ 8.06 (aromatic H) and 165.0 ppm (lactone carbonyl) . Bromoacetyl substitution would downfield-shift adjacent protons due to electron withdrawal.
  • Thermal Stability : Twisted ring conformations in 3-(4-methoxyphenyl)isochroman-1-one (e.g., dihedral angle = 65.3° between rings) may reduce thermal stability compared to planar analogs .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Fit data to a Hill equation using nonlinear regression (e.g., GraphPad Prism). Report EC50 with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include replicates (n ≥ 3) to ensure reproducibility .

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